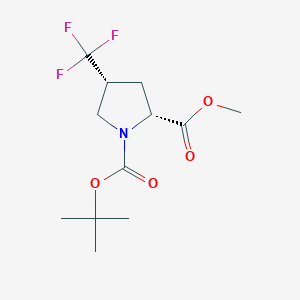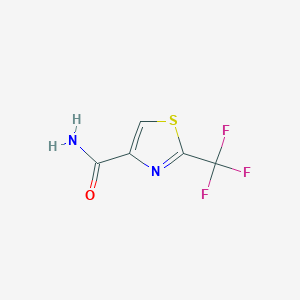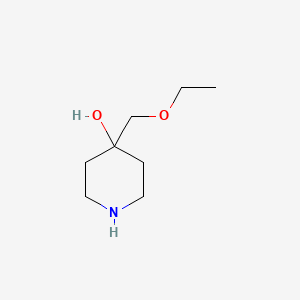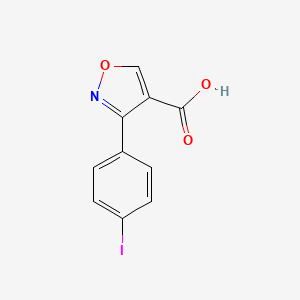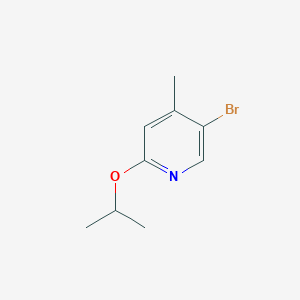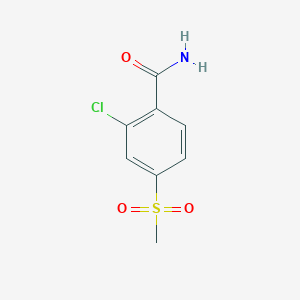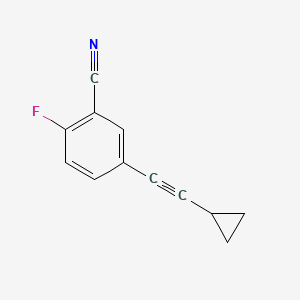
5-(Cyclopropylethynyl)-2-fluorobenzonitrile
Descripción general
Descripción
5-(Cyclopropylethynyl)-2-fluorobenzonitrile, also known as 5-CPE-2-FBN, is an organic compound that has a wide range of uses in scientific research. It is a versatile compound that can be used in a variety of ways, including as a reagent for organic synthesis, a catalyst for organic reactions, and as a molecular probe for studying biochemical and physiological processes. We will also discuss its biochemical and physiological effects, and list some potential future directions for research.
Aplicaciones Científicas De Investigación
Pharmacology and Clinical Indications
5-(Cyclopropylethynyl)-2-fluorobenzonitrile, known in pharmacology as a derivative involved in the synthesis and applications of several significant compounds, has a broad impact on medical research and therapeutic applications. While the direct studies on 5-(Cyclopropylethynyl)-2-fluorobenzonitrile specifically might be limited, its relevance can be inferred from research on similar fluorinated compounds and their applications in cancer therapy and antimycotic treatments.
Fluorinated compounds, like 5-fluorouracil (5-FU) and its derivatives, play a crucial role in cancer therapy, notably in the treatment of solid tumors through mechanisms that involve interfering with DNA synthesis and mRNA translation. The pharmacokinetics, including absorption, bioavailability, and targeted delivery of these compounds, are central to improving their therapeutic index and reducing toxicity. The development of novel delivery systems, such as nanoparticles, has shown promise in enhancing the efficacy of these drugs against various cancers (Gmeiner, 2020; Iqbal, Zafar et al., 2019).
Mechanisms of Action in Antimycotic Treatments
The compound's potential derivatives also extend to antimycotic treatments, where similar fluorinated agents have demonstrated effectiveness. For instance, flucytosine, a related compound, showcases the significance of fluorinated nitriles in treating severe systemic mycoses through a mechanism that converts it into a metabolite inhibiting fungal RNA and DNA synthesis (Vermes, A. et al., 2000).
Innovations in Drug Delivery Systems
Innovative drug delivery systems for fluorinated compounds, such as microemulsions and nanocarriers, have significantly impacted enhancing bioavailability for topical and systemic applications. These advancements are crucial in increasing the drug's effects on deeper layers of the skin or targeted cancer cells, demonstrating promising results in the treatment of precancerous and cancerous lesions (Ewert de Oliveira, Beatriz et al., 2020).
Propiedades
IUPAC Name |
5-(2-cyclopropylethynyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-10(7-11(12)8-14)4-3-9-1-2-9/h5-7,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNKCZQUJNSLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC(=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylethynyl)-2-fluorobenzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
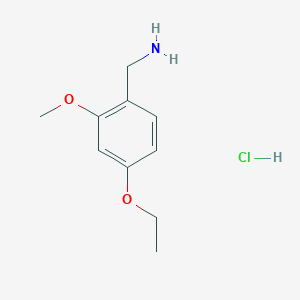
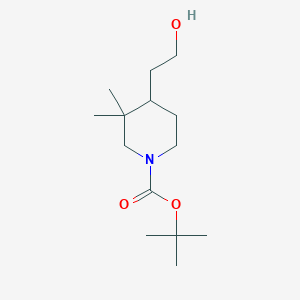
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
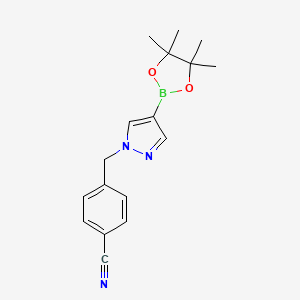
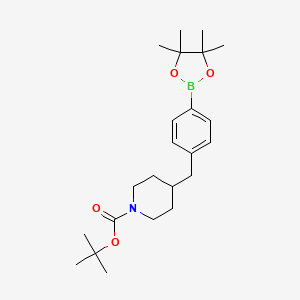
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
